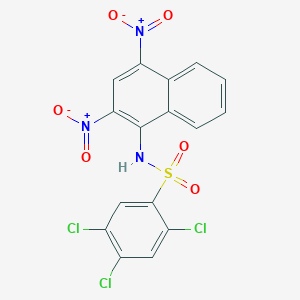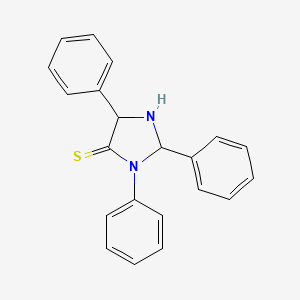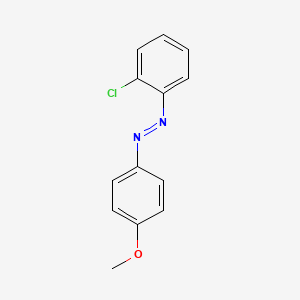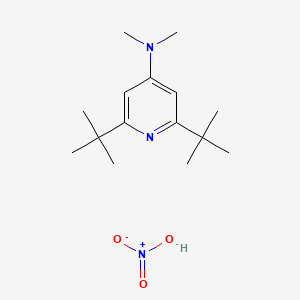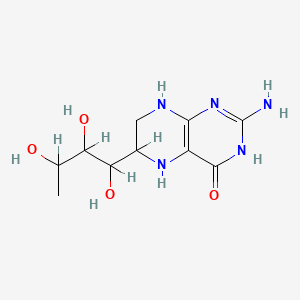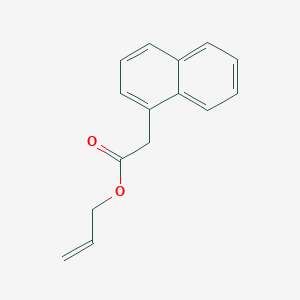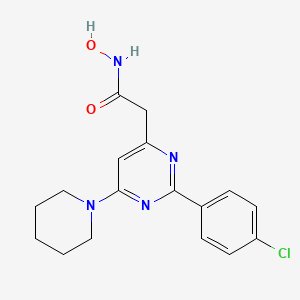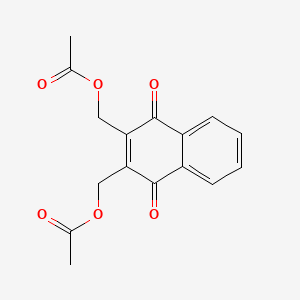![molecular formula C10H22NO6P B14657374 Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate CAS No. 52322-18-6](/img/structure/B14657374.png)
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and an alkylating agent. One common method is the reaction of diethyl phosphite with ethyl chloroformate and an amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that contain active sites capable of binding to the phosphonate group. The compound may mimic the natural substrate of the enzyme, thereby blocking its activity and leading to downstream effects on metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Diethyl (2-{[(methoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Diethyl (2-{[(ethoxycarbonyl)amino]ethoxy}ethyl)phosphonate
Uniqueness
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
52322-18-6 |
|---|---|
Formule moléculaire |
C10H22NO6P |
Poids moléculaire |
283.26 g/mol |
Nom IUPAC |
ethyl N-(2-diethoxyphosphorylethoxymethyl)carbamate |
InChI |
InChI=1S/C10H22NO6P/c1-4-15-10(12)11-9-14-7-8-18(13,16-5-2)17-6-3/h4-9H2,1-3H3,(H,11,12) |
Clé InChI |
KUJVNGJFZLBVEY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCOCCP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
